Introduction: Situating 5-Bromo-2-ethoxybenzaldehyde in Modern Synthesis
Introduction: Situating 5-Bromo-2-ethoxybenzaldehyde in Modern Synthesis
An In-Depth Technical Guide to the Chemical Properties of 5-Bromo-2-ethoxybenzaldehyde
5-Bromo-2-ethoxybenzaldehyde (CAS No. 79636-94-5) is a polysubstituted aromatic aldehyde that serves as a crucial building block in synthetic organic chemistry.[1] Its strategic combination of functional groups—a reactive aldehyde, a directing ethoxy group, and a synthetically versatile bromine atom—makes it a valuable intermediate for constructing more complex molecular architectures. Particularly in the fields of medicinal chemistry and materials science, this compound provides a scaffold for developing novel pharmaceutical agents and functional materials.[1] Understanding its core chemical properties, reactivity, and synthetic pathways is fundamental for researchers aiming to leverage its potential. This guide offers a comprehensive technical overview, grounded in established chemical principles and experimental data, to support its application in research and development.
Section 1: Core Physicochemical and Spectroscopic Profile
The physical and chemical properties of a compound govern its behavior in experimental settings, from solubility and reaction kinetics to its response to analytical probes. The properties of 5-Bromo-2-ethoxybenzaldehyde are summarized below.
Physicochemical Data
The compound typically presents as white crystalline flakes or a solid powder, with a defined melting point range suitable for many standard organic synthesis conditions.[1]
| Property | Value | Source(s) |
| CAS Number | 79636-94-5 | [1][2] |
| Molecular Formula | C₉H₉BrO₂ | [2] |
| Molecular Weight | 229.07 g/mol | [1] |
| Appearance | White flakes / Solid | [1] |
| Melting Point | 68-71 °C | [1] |
| Boiling Point | 302.7 °C at 760 mmHg | [1] |
| Density | 1.451 g/cm³ | [1] |
| Solubility | Soluble in common organic solvents (e.g., CHCl₃, Dichloromethane, Ethyl Acetate); Insoluble in water. |
Spectroscopic Signature
| Spectroscopy | Predicted Signature and Interpretation |
| ¹H NMR | Aldehyde Proton (CHO): A singlet around δ 10.3-10.5 ppm. Aromatic Protons: Three protons on the ring (H-3, H-4, H-6) exhibiting characteristic splitting patterns (doublets and doublets of doublets) between δ 6.9-7.8 ppm, influenced by the ortho/para directing ethoxy group and the meta directing aldehyde. Ethoxy Protons (-OCH₂CH₃): A quartet around δ 4.1-4.3 ppm and a triplet around δ 1.4-1.6 ppm. |
| ¹³C NMR | Aldehyde Carbonyl (C=O): A peak around δ 188-192 ppm. Aromatic Carbons: Six distinct peaks in the aromatic region (δ 110-165 ppm), including the carbon bearing the ethoxy group (C-O) at the lower field end of this range. Ethoxy Carbons (-OCH₂CH₃): Two aliphatic peaks, with the -OCH₂ carbon around δ 64-66 ppm and the -CH₃ carbon around δ 14-16 ppm. |
| Infrared (IR) | C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹. C-H Stretch (Aldehyde): Two characteristic weak bands around 2750 cm⁻¹ and 2850 cm⁻¹. C-O Stretch (Aryl Ether): A strong band around 1240-1260 cm⁻¹. C-Br Stretch: A band in the fingerprint region, typically 500-600 cm⁻¹. Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region. |
| Mass Spec. (EI) | Molecular Ion ([M]⁺): A prominent peak at m/z 228 and an M+2 peak at m/z 230 of nearly equal intensity (~1:1 ratio), which is the characteristic isotopic signature for a molecule containing one bromine atom. Key Fragments: Expected fragmentation includes the loss of the aldehyde group ([M-29]⁺), loss of the ethyl group ([M-29]⁺), or cleavage of the ether bond.[5][6] |
Section 2: Synthesis and Purification
The most direct and reliable method for preparing 5-Bromo-2-ethoxybenzaldehyde is the Williamson ether synthesis, a classic and robust Sₙ2 reaction.[7] This pathway utilizes the commercially available 5-bromosalicylaldehyde as the starting material.[8]
Synthetic Rationale and Workflow
The synthesis proceeds in two fundamental steps:
-
Deprotonation: The phenolic hydroxyl group of 5-bromosalicylaldehyde is weakly acidic and is deprotonated by a suitable base (e.g., potassium carbonate, sodium hydroxide) to form a more nucleophilic phenoxide ion.
-
Nucleophilic Substitution (Sₙ2): The resulting phenoxide anion attacks a primary alkyl halide, in this case, an ethylating agent like ethyl iodide or ethyl bromide, displacing the halide and forming the ether linkage.[7][9]
The choice of a primary ethyl halide is critical to ensure the reaction proceeds via the Sₙ2 mechanism, as secondary or tertiary halides would favor elimination (E2) as a competing side reaction.[7]
Caption: Williamson ether synthesis workflow.
Detailed Experimental Protocol
This protocol is a representative procedure based on standard Williamson ether synthesis methodologies.[10][11][12]
-
Materials:
-
5-Bromosalicylaldehyde (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)
-
Ethyl Iodide (EtI) or Ethyl Bromide (EtBr) (1.2 - 1.5 eq)
-
Anhydrous Acetone or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromosalicylaldehyde (1.0 eq) and anhydrous acetone (or DMF) to create a ~0.5 M solution.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the stirring solution.
-
Causality: K₂CO₃ is a mild base, sufficient to deprotonate the phenol without causing unwanted side reactions with the aldehyde. Acetone is a common solvent for this reaction due to its appropriate boiling point and ability to dissolve the reactants while not fully dissolving the inorganic base, which facilitates workup.
-
-
Alkylation: Add the ethylating agent (e.g., ethyl iodide, 1.2 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (for acetone, ~56°C) and maintain for 4-8 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KI/KBr). Wash the solid residue with a small amount of acetone.
-
Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Extraction: Dissolve the resulting crude residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (1x) and brine (1x).
-
Causality: The bicarbonate wash removes any trace acidic impurities, and the brine wash helps to break any emulsions and begin the drying process.
-
-
Drying and Final Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure 5-Bromo-2-ethoxybenzaldehyde as a white crystalline solid.
-
Section 3: Chemical Reactivity and Synthetic Applications
The reactivity of 5-Bromo-2-ethoxybenzaldehyde is dominated by its aldehyde functional group, with the substituted aromatic ring providing a platform for further modification.
Reactions of the Aldehyde Group
The aldehyde is an electrophilic center and a gateway to numerous chemical transformations:
-
Oxidation: Can be readily oxidized to the corresponding 5-bromo-2-ethoxybenzoic acid using common oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
Reduction: The aldehyde can be selectively reduced to 5-bromo-2-ethoxybenzyl alcohol using mild reducing agents such as sodium borohydride (NaBH₄).
-
Condensation Reactions: It readily undergoes condensation with primary amines to form Schiff bases (imines). This reaction is fundamental in the synthesis of ligands for metal complexes and various bioactive molecules.[13]
-
Wittig Reaction: Reacts with phosphorus ylides to form alkenes, replacing the C=O bond with a C=C double bond, a powerful tool for carbon-carbon bond formation.
Caption: Schiff base formation reaction pathway.
Reactions of the Aromatic Ring
The aromatic ring is substituted with two groups possessing competing electronic effects:
-
Ethoxy Group (-OEt): An activating, ortho, para-directing group due to the lone pairs on the oxygen atom participating in resonance.
-
Bromo Group (-Br): A deactivating, ortho, para-directing group.
-
Aldehyde Group (-CHO): A deactivating, meta-directing group.
The positions ortho and para to the powerful activating ethoxy group are the most likely sites for further electrophilic aromatic substitution. However, since the para position is blocked by the bromine and one ortho position is blocked by the aldehyde, the only remaining activated position is C-3. The overall deactivation from the bromo and aldehyde groups means that forcing conditions may be required for subsequent substitutions.
Section 4: Safety and Handling
As a laboratory chemical, 5-Bromo-2-ethoxybenzaldehyde requires careful handling to minimize risk.
-
Hazard Classification: The compound is classified as an irritant.[1] Based on data from analogous compounds, it should be considered harmful if swallowed and capable of causing skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Do not breathe in dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong bases.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste.
References
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Cheméo. (n.d.). Chemical Properties of 5-Bromo-2-ethoxybenzaldehyde (CAS 79636-94-5). Retrieved from [Link]
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University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. Retrieved from [Link]
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UW-Madison Chemistry Department. (n.d.). Experiment 06: Williamson Ether Synthesis. Retrieved from [Link]
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Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information: Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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Professor Dave Explains. (2018). Williamson Ether Synthesis. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. Retrieved from [Link]
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NIST. (n.d.). 5-Bromo-2-ethoxybenzaldehyde. Retrieved from [Link]
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Eureka | Patsnap. (n.d.). Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 5-bromo-2-methoxybenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN101967112A - Synthesis method for bis(5-bromosalicylaldehyde) thylenediamine synthetic iron.
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Dr. Puspendra Classes. (2018). Part 21: Mass Spectrometry - Fragmentation and Interpretation. Retrieved from [Link]
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SIELC Technologies. (2018). 2-Bromo-5-ethoxybenzaldehyde. Retrieved from [Link]
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